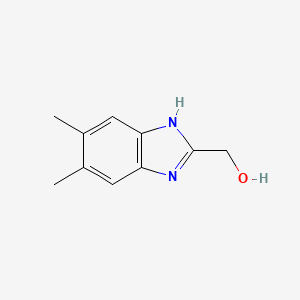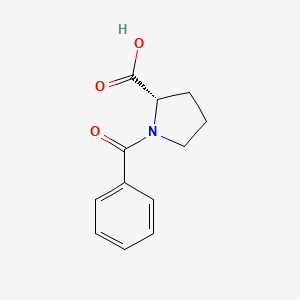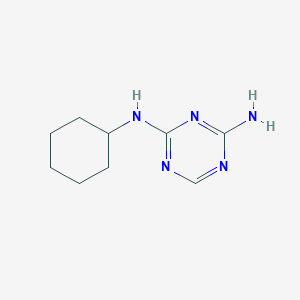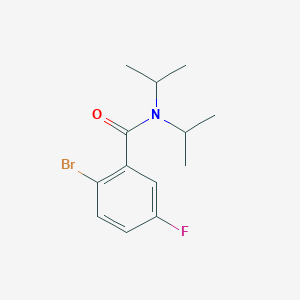
2-bromo-5-fluoro-N,N-diisopropylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-bromo-5-fluoro-N,N-diisopropylbenzamide" is a benzamide derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry. While the provided papers do not directly discuss this specific compound, they do provide insights into similar benzamide derivatives, which can help infer some of the properties and behaviors of the compound .
Synthesis Analysis
The synthesis of benzamide derivatives is often achieved through various organic synthesis methods. For instance, the synthesis of antipyrine derivatives, which are structurally related to benzamides, involves the formation of the benzamide moiety and subsequent introduction of halogen atoms at specific positions on the aromatic ring . Similarly, the synthesis of poly(para-phenylene) derivatives involves palladium-catalyzed coupling reactions, which could be relevant for the synthesis of halogenated benzamides . These methods suggest that the synthesis of "2-bromo-5-fluoro-N,N-diisopropylbenzamide" could involve halogenation reactions and amide bond formation under controlled conditions.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial in determining their physical and chemical properties. X-ray crystallography is a common technique used to elucidate the structure of such compounds . The crystal packing is often stabilized by hydrogen bonds and other non-covalent interactions, such as C–H⋯π and lone pair⋯π contacts . The dihedral angles between aromatic rings in the structure can vary significantly, influencing the overall shape and reactivity of the molecule . These structural insights are important for understanding the molecular geometry and potential binding interactions of "2-bromo-5-fluoro-N,N-diisopropylbenzamide."
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions, depending on their substituents and electronic properties. For example, halogenated benzamides have been shown to inhibit photosynthetic electron transport, with the efficiency of inhibition depending on the compound's lipophilicity and electronic properties . The presence of halogen atoms can also influence the reactivity of the benzamide ring, as seen in the brominative cyclization of 2-alkynylbenzamide to form isobenzofuran derivatives . These reactions highlight the potential reactivity of "2-bromo-5-fluoro-N,N-diisopropylbenzamide" in biological systems and synthetic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of halogen atoms can affect the lipophilicity and electronic properties of the molecule, which in turn can influence its biological activity . The solubility and stability of these compounds can also be affected by the substituents on the aromatic ring, as seen in the synthesis of soluble poly(para-phenylene) derivatives . The intermolecular interactions, such as hydrogen bonding and π-interactions, play a significant role in the solid-state packing and can contribute to the compound's melting point, solubility, and other physical properties .
Applications De Recherche Scientifique
Crystal Structure Analysis
Research on similar compounds like N-[2-(trifluoromethyl)phenyl]benzamides, including 3-bromo and 3-iodo analogs, has been conducted to understand their crystal structures. These studies are crucial for understanding the molecular geometry and electronic structure, which are fundamental for further applications in material science and drug design (Suchetan, Suresha, Naveen, & Lokanath, 2016).
Halogen-rich Intermediate Synthesis
Compounds like 5-bromo-2-chloro-4-fluoro-3-iodopyridine have been synthesized for their potential as valuable building blocks in medicinal chemistry. These compounds provide opportunities for the development of new drugs and therapeutic agents (Wu, Porter, Frennesson, & Saulnier, 2022).
Synthesis of Radiolabeled Compounds for Tumor Imaging
Studies on compounds like 5-bromo-N-(4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl)-2,3-dimethoxybenzamide demonstrate the synthesis of radiolabeled compounds for imaging in tumor cells. These compounds can be used in PET scans to diagnose and monitor cancer (Rowland et al., 2006).
Synthetic Approaches in Organic Chemistry
Research into similar compounds, like 5-bromo-2-fluoro-3-pyridylboronic acid, has enhanced the understanding of synthetic pathways in organic chemistry. This knowledge is fundamental for the synthesis of various organic compounds, including pharmaceuticals (Sutherland & Gallagher, 2003).
Agonist Development for G Protein-Coupled Receptors
Investigations into N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives, which share structural similarities with 2-bromo-5-fluoro-N,N-diisopropylbenzamide, have contributed to the development of potent agonists targeting G protein-coupled receptors, an area with significant implications in treating various diseases (Wei et al., 2018).
Safety And Hazards
When handling 2-bromo-5-fluoro-N,N-diisopropylbenzamide, it is recommended to avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is advised. Ensure adequate ventilation and remove all sources of ignition .
Propriétés
IUPAC Name |
2-bromo-5-fluoro-N,N-di(propan-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrFNO/c1-8(2)16(9(3)4)13(17)11-7-10(15)5-6-12(11)14/h5-9H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHRWTNPRMQUQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=C(C=CC(=C1)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650505 |
Source


|
| Record name | 2-Bromo-5-fluoro-N,N-di(propan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-5-fluoro-N,N-diisopropylbenzamide | |
CAS RN |
951884-15-4 |
Source


|
| Record name | 2-Bromo-5-fluoro-N,N-di(propan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid](/img/structure/B1331515.png)
![5,6-Dimethylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B1331516.png)
![5-Methylthieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B1331517.png)
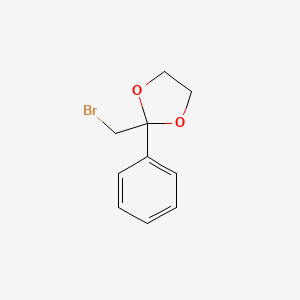
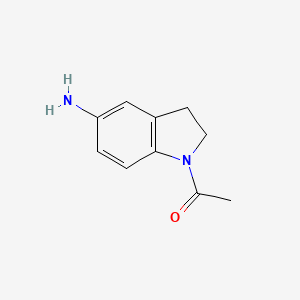
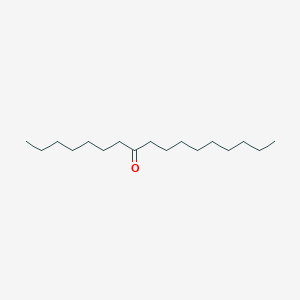
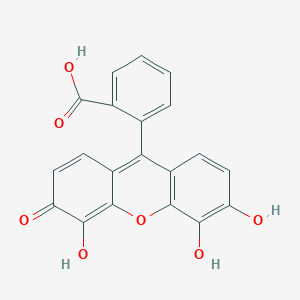
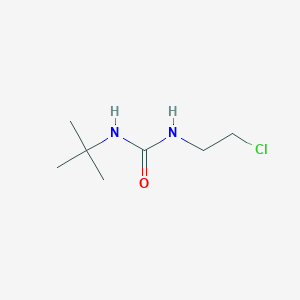
![2,3-Diphenylbenzo[f]quinoxaline](/img/structure/B1331531.png)
